2-Aminopurine riboside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

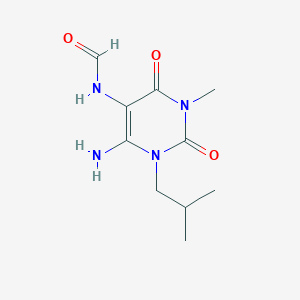

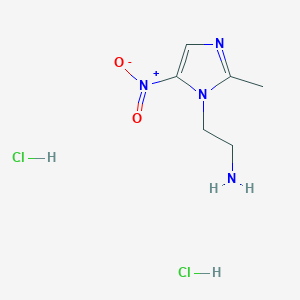

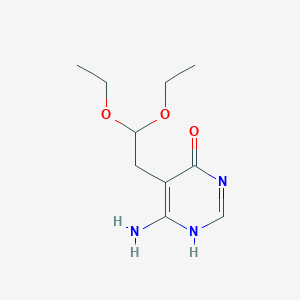

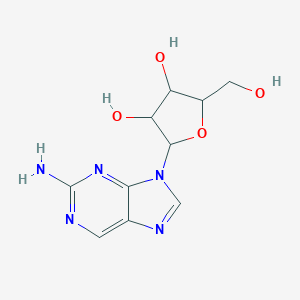

2-Aminopurine riboside is a nucleoside analog where the purine base, 2-aminopurine, is attached to a ribose sugar. This compound is known for its fluorescent properties and is widely used in biochemical and molecular biology research to study nucleic acid structures and interactions.

Applications De Recherche Scientifique

2-Aminopurine riboside is extensively used in scientific research due to its unique properties:

Mécanisme D'action

Target of Action

2-Aminopurine riboside (2APr) is a fluorescent nucleobase analog that is frequently used as a structure-sensitive reporter to study the chemical and biophysical properties of nucleic acids . It is primarily targeted towards nucleic acids, particularly RNA .

Mode of Action

2APr interacts with its targets (RNA) by being incorporated into the RNA during the process of RNA solid-phase synthesis . This incorporation is site-specific and requires appropriately functionalized 2APr riboside building blocks . The fluorescence signal of 2APr is then pursued in response to external stimuli to study the thermodynamics and kinetics of RNA folding, RNA-ligand binding, and RNA catalytic activity .

Biochemical Pathways

The biochemical pathways affected by 2APr primarily involve the folding and ligand interactions of RNA . By incorporating 2APr into RNA, researchers can monitor changes in the structure and function of RNA, providing insights into the biochemical pathways that RNA participates in .

Pharmacokinetics

Its photophysical dynamics have been explored in chcl3 following excitation at λpump = 310 nm by means of femtosecond transient vibrational absorption spectroscopy . More research is needed to fully understand the ADME properties of 2APr and their impact on its bioavailability.

Result of Action

The incorporation of 2APr into RNA allows for the study of RNA folding, RNA-ligand binding, and RNA catalytic activity . The fluorescence signal of 2APr responds to external stimuli, providing a readout of these RNA processes . This can lead to a better understanding of RNA structure and function, as well as the biochemical pathways that RNA is involved in .

Action Environment

The action of 2APr is influenced by the environment in which it is used. For instance, the photophysical dynamics of 2APr have been studied in CHCl3 . The fluorescence signal of 2APr can also respond to external stimuli, suggesting that the action, efficacy, and stability of 2APr can be influenced by environmental factors . .

Analyse Biochimique

Biochemical Properties

2-Aminopurine riboside is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is used as a substrate for DNA polymerase catalyzed reactions, including exonucleolytic proofreading and nucleotide binding and incorporation . The compound is also used in RNA solid-phase synthesis, requiring appropriately functionalized this compound building blocks .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by perturbing the structure of DNA through interaction with enzymes and other molecules . It is also used as a probe of DNA-enzyme interaction and enzyme-induced distortion .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an analogue of ATP, where the amino group in position 6 of adenine has been replaced by hydrogen, and position 2 of the nucleobase has been modified by an amino group .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose .

Metabolic Pathways

This compound is involved in the purine and pyrimidine salvage pathways. It is converted to the deoxynucleoside, and the deoxynucleotide can be phosphorylated to the di- and triphosphates and then incorporated into the DNA .

Transport and Distribution

It is known that the compound can be incorporated into RNA through RNA solid-phase synthesis .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, given its role in DNA and RNA structure and function

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopurine riboside typically involves the ribosylation of 2-aminopurine. One common method starts with the thiation of guanosine using phosphorus pentasulfide, followed by reduction with Raney nickel . Another approach involves the condensation of chloromercuri-2-benzamidopurine with 2,3,5-tri-O-benzoylribofuranosyl chloride, followed by deprotection of the hydroxyl groups . Additionally, photochemical reduction of 6-chloro-2-aminopurine riboside to the corresponding 2-aminopurine nucleoside has been reported .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminopurine riboside undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized under specific conditions.

Substitution: The amino group can participate in substitution reactions, such as with chloroacetaldehyde to form etheno-derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Chloroacetaldehyde is used for forming etheno-derivatives.

Major Products:

Etheno-derivatives: These are formed when this compound reacts with chloroacetaldehyde.

Comparaison Avec Des Composés Similaires

2-Aminopurine: The base analog without the ribose sugar.

7-Deazaadenosine (Tubercidine): Another nucleoside analog with similar applications.

Uniqueness: 2-Aminopurine riboside is unique due to its strong fluorescent properties, which make it an excellent tool for studying nucleic acid dynamics. Its ability to induce mutations also sets it apart from other nucleoside analogs .

Propriétés

Numéro CAS |

4546-54-7 |

|---|---|

Formule moléculaire |

C10H13N5O4 |

Poids moléculaire |

267.24 g/mol |

Nom IUPAC |

(2S,3S,4R,5S)-2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)/t5-,6-,7-,9-/m0/s1 |

Clé InChI |

JVOJULURLCZUDE-AZRUVXNYSA-N |

SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O |

SMILES isomérique |

C1=C2C(=NC(=N1)N)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O |

SMILES canonique |

C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O |

Key on ui other cas no. |

4546-54-7 |

Synonymes |

2-Amino-9-β-D-ribofuranosylpurine; NSC 36906; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.